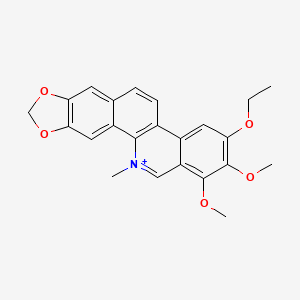

9-Ethoxychelerythrine

Description

Classification and Chemical Context within Benzophenanthridine Alkaloids

Benzophenanthridine alkaloids are systematically categorized based on the oxidation state and substitution patterns of their characteristic ring structure. Generally, they are classified into several types, including quaternary ammonium (B1175870) salts and the corresponding dihydro derivatives. wikipedia.org 9-Ethoxychelerythrine is specifically a dihydrogen derivative of chelerythrine (B190780), a more widely known quaternary benzophenanthridine alkaloid. mdpi.com The addition of an ethoxy group at the ninth position distinguishes it from its parent compound. While it has been suggested that this compound may be an artifact formed during the extraction and purification of chelerythrine using ethanol (B145695), some studies indicate its possible natural occurrence in plants. mdpi.comresearchgate.net

Historical Perspectives on Benzophenanthridine Alkaloid Research

Research into benzophenanthridine alkaloids has a long history, driven by their notable biological activities. Since the 20th century, scientists have been isolating these compounds from various plant species and investigating their chemical structures and potential pharmacological applications. Early work focused on establishing the fundamental structures of prominent alkaloids like sanguinarine (B192314) and chelerythrine. mdpi.comchemicalbook.com Over the decades, advancements in analytical techniques have allowed for the identification of a vast number of related compounds, including this compound. The ongoing research interest in this class of alkaloids stems from their potential as scaffolds for the development of new therapeutic agents. medchemexpress.commdpi.com

Significance of this compound in Natural Product Chemistry Research

The significance of this compound in the field of natural product chemistry is multifaceted. It serves as a chemical reference standard for the quality control of traditional Chinese herbal medicines derived from plants such as Zanthoxylum nitidum. thieme-connect.comacs.org Furthermore, preliminary research has begun to explore its potential biological activities. For instance, studies have suggested its role in inducing mitochondrial apoptosis in colorectal cancer cells, highlighting its potential as a lead compound in oncology research. wilddata.cn The presence of the ethoxy group at the 9-position offers a point of structural diversity from the more extensively studied chelerythrine, providing an opportunity for structure-activity relationship studies to understand how this modification influences biological effects.

Chemical Data of this compound

| Property | Value |

| Molecular Formula | C23H23NO5 |

| Molecular Weight | 393.43 g/mol |

| IUPAC Name | 13-ethoxy-1,2-dimethoxy-12-methyl-13H- wikipedia.orgmedchemexpress.combenzodioxolo[5,6-c]phenanthridine |

| CAS Number | 7451-89-0 |

| Natural Sources | Fagara macrophylla, Zanthoxylum nitidum thieme-connect.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H22NO5+ |

|---|---|

Molecular Weight |

392.4 g/mol |

IUPAC Name |

3-ethoxy-1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium |

InChI |

InChI=1S/C23H22NO5/c1-5-27-20-10-16-14-7-6-13-8-18-19(29-12-28-18)9-15(13)21(14)24(2)11-17(16)22(25-3)23(20)26-4/h6-11H,5,12H2,1-4H3/q+1 |

InChI Key |

OCHVEIWLDXUQEC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=C2C=[N+](C3=C(C2=C1)C=CC4=CC5=C(C=C43)OCO5)C)OC)OC |

Origin of Product |

United States |

Isolation, Characterization, and Natural Distribution of 9 Ethoxychelerythrine

Plant Sources and Botanical Context of 9-Ethoxychelerythrine

The genus Zanthoxylum (family Rutaceae) is a principal source of this compound. This large genus, comprising approximately 212 species, is distributed across warm temperate and subtropical regions globally. scispace.com Species within this genus are widely used in traditional medicine, and chemical investigations have revealed a rich diversity of alkaloids. scispace.comnih.gov this compound has been successfully isolated from several Zanthoxylum species, highlighting its significance as a characteristic compound of this genus.

Specific species identified as sources include:

Zanthoxylum nitidum : Known as "Liang-Mian-Zhen" in Chinese medicine, the roots of this plant are a well-documented source of various benzophenanthridine alkaloids, including this compound. pensoft.netthieme-connect.com

Zanthoxylum armatum : The stems of this species have also yielded this compound. researchgate.net

Zanthoxylum monophyllum : Isolation from the leaves and bark of this plant has been reported. nih.gov

Zanthoxylum rhetsa : This species is another confirmed botanical source. researchgate.net

Zanthoxylum integrifoliolum : The roots of this species have been found to contain this compound among other cytotoxic alkaloids. scispace.com

Table 1: Botanical Sources of this compound and Related Alkaloids

| Plant Family | Genus/Species | Primary Alkaloids Mentioned | Reference |

| Rutaceae | Zanthoxylum nitidum | This compound, Chelerythrine (B190780), Nitidine (B1203446) Chloride, Sanguinarium Chloride | pensoft.netthieme-connect.com |

| Rutaceae | Zanthoxylum armatum | This compound | researchgate.net |

| Rutaceae | Zanthoxylum monophyllum | This compound, BIS-[6-(5,6-dihydro-chelerythrinyl)] ether | nih.gov |

| Rutaceae | Zanthoxylum rhetsa | This compound, Dihydrochelerythrine (B1200217) | researchgate.net |

| Rutaceae | Zanthoxylum integrifoliolum | This compound, Norchelerythrine, γ-fagarine | scispace.com |

| Papaveraceae | Macleaya cordata | Chelerythrine, Sanguinarine (B192314) | mdpi.comresearchgate.net |

| Papaveraceae | Chelidonium majus | Chelerythrine, Sanguinarine | mdpi.comgoogle.com |

| Papaveraceae | Sanguinaria canadensis | Sanguinarine, Chelerythrine | google.com |

| Fumariaceae | Corydalis spp. | Dimeric benzophenanthridine alkaloids | mdpi.com |

While Zanthoxylum is a key genus for this compound, the broader family of benzophenanthridine alkaloids is distributed across several plant families. google.commdpi.com This distribution is of significant chemotaxonomic interest. The Papaveraceae family is particularly noteworthy, containing important medicinal plants that produce related alkaloids like chelerythrine and sanguinarine. google.communi.cz

Key families and species include:

Papaveraceae : This family includes species like Macleaya cordata, Chelidonium majus (Greater Celandine), and Sanguinaria canadensis (Bloodroot), which are rich sources of chelerythrine and sanguinarine. researchgate.netgoogle.com

Fumariaceae : Plants in the Corydalis genus are known to produce various isoquinoline (B145761) alkaloids, including unique dimeric benzophenanthridines. mdpi.comnih.gov

Other Families : The presence of these alkaloids has also been noted in the Caprifoliaceae and Meliaceae families, though they are most prominently associated with Rutaceae and Papaveraceae. google.com

Methodologies for Isolation and Purification of this compound from Natural Sources

The isolation of this compound from plant material involves a multi-step process that begins with extraction to liberate the alkaloids from the plant matrix, followed by purification to separate the target compound from a complex mixture of other metabolites.

The initial step involves extracting the crude alkaloids from the dried and powdered plant material. The choice of solvent and method is critical for achieving a high yield.

Commonly employed extraction techniques include:

Solvent Extraction (Maceration/Reflux) : A widely used method involves the extraction of plant material with an organic solvent, often methanol (B129727) or ethanol (B145695). ajol.infonih.gov The process can be performed at room temperature over several days or accelerated using heat (reflux). ajol.info For instance, Zanthoxylum nitidum roots have been extracted with 80% ethanol on a water bath. nih.gov Acidification of the solvent, such as with acetic acid in methanol, can enhance the extraction of alkaloids by converting them to their salt forms. ajol.info

Ultrasonic-Assisted Extraction (UAE) : This technique uses the energy of ultrasonic waves to create cavitation, which disrupts plant cell walls and enhances solvent penetration. frontiersin.org It is often used to improve extraction efficiency and reduce extraction time. frontiersin.org

Enzymatic Pretreatment : The use of enzymes like cellulase (B1617823) and pectinase (B1165727) can break down the plant cell wall, facilitating the release of intracellular components, including alkaloids. frontiersin.org This method can increase the extraction yield and is considered an environmentally friendly approach. frontiersin.org

Ultrahigh Pressure Extraction (UHPE) : This novel technique employs high pressure (e.g., 200 MPa) to rupture plant cells and enhance the extraction of active compounds into a solvent like 95% ethanol. researchgate.net It has been successfully applied to extract benzophenanthridine alkaloids from Macleaya cordata. researchgate.net

Following crude extraction, a series of chromatographic techniques are required to isolate and purify this compound. Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. ncert.nic.in

Key separation methods include:

Column Chromatography (CC) : This is a fundamental purification technique where the crude extract is passed through a column packed with a solid adsorbent (stationary phase), such as silica (B1680970) gel or alumina. Different compounds move down the column at different rates depending on their affinity for the stationary phase, allowing for their separation. google.com

High-Performance Liquid Chromatography (HPLC) : HPLC is an essential tool for the final purification and analysis of this compound. mdpi.comfrontiersin.org A common approach is reversed-phase HPLC, which uses a nonpolar stationary phase (like a C18 column) and a polar mobile phase (often a mixture of water, acetonitrile, and an acid like formic acid). nih.govfrontiersin.org This method provides high resolution and is used to obtain the compound in high purity. frontiersin.org

pH-Zone-Refining Counter-Current Chromatography (PZRCCC) : This is a specialized liquid-liquid chromatographic technique that separates ionizable compounds based on their pKa values. It is highly efficient for separating alkaloids from a crude extract by using a two-phase solvent system with a pH gradient. researchgate.net This method has been effectively used for the large-scale separation of sanguinarine and chelerythrine from Macleaya cordata. researchgate.net

Thin-Layer Chromatography (TLC) : TLC is often used for rapid monitoring of the separation process and for identifying fractions containing the desired compound before scaling up to column chromatography or HPLC. google.combnmv.ac.in

Table 2: Summary of Methodologies for Benzophenanthridine Alkaloid Isolation

| Stage | Method | Description | Reference |

| Extraction | Acidified Methanol Extraction | Powdered bark extracted with methanol acidified by acetic acid at room temperature. | ajol.info |

| Hot Ethanol Extraction | Powdered roots extracted with 80% ethanol on an 80°C water bath. | nih.gov | |

| Ultrahigh Pressure Extraction (UHPE) | Extraction with 95% ethanol at 200 MPa for a short duration (e.g., 2 min). | researchgate.net | |

| Ultrasonic/Enzymatic Method | Pretreatment with enzymes (cellulase/pectinase) followed by ultrasonic extraction to improve yield. | frontiersin.org | |

| Purification | Column Chromatography | Basic separation of crude extract using a solid stationary phase like silica gel. | google.com |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation, typically using a reversed-phase C18 column, for final purification and analysis. | mdpi.comfrontiersin.org | |

| pH-Zone-Refining Counter-Current Chromatography (PZRCCC) | Efficient separation based on pH and pKa values, suitable for alkaloids. | researchgate.net |

Biosynthetic Pathways and Metabolic Engineering of 9 Ethoxychelerythrine and Analogues

Elucidation of the Biosynthetic Pathway of Chelerythrine (B190780) and Related Benzophenanthridines

The biosynthesis of chelerythrine is a complex process that involves a series of enzymatic transformations, starting from common precursors and branching through various intermediates. This pathway is a branch of the larger benzylisoquinoline alkaloid (BIA) biosynthesis network. cabidigitallibrary.orgmdpi.com

Precursor Compounds and Enzymatic Transformations

The journey to chelerythrine begins with the amino acid L-tyrosine. mdpi.com Through a series of reactions, L-tyrosine is converted to dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). mdpi.com These two molecules are then condensed to form (S)-norcoclaurine, a central precursor for a vast array of BIAs. mdpi.com Subsequent enzymatic steps involving methylations and hydroxylations lead to the formation of (S)-reticuline. cabidigitallibrary.org

The conversion of (S)-reticuline marks a critical branch point in the biosynthesis of benzophenanthridine alkaloids. cabidigitallibrary.orgnih.gov The key enzyme at this juncture is the berberine (B55584) bridge enzyme (BBE), which catalyzes the transformation of the N-methyl group of (S)-reticuline into the methylene (B1212753) bridge of (S)-scoulerine. cabidigitallibrary.orgnih.gov This reaction is a unique and pivotal step in the formation of the protoberberine backbone. cabidigitallibrary.org

From (S)-scoulerine, the pathway proceeds through a series of oxidations and methylations. The enzyme (S)-scoulerine-9-O-methyltransferase (SMT) methylates (S)-scoulerine to produce (S)-tetrahydrocolumbamine. nih.gov This is followed by the action of a cytochrome P450 enzyme, (S)-canadine synthase, which forms (S)-canadine. nih.gov The pathway continues with N-methylation by tetrahydroprotoberberine N-methyltransferase (TNMT) to yield N-methyl-(S)-canadine, which is then hydroxylated by stylopine hydroxylase (MSH) and protopine-6-hydroxylase (P6H). nih.gov The final steps involve the spontaneous conversion of 6-hydroxyallocryptopine to dihydrochelerythrine (B1200217), which is then oxidized to chelerythrine. nih.gov

Table 1: Key Enzymes in Chelerythrine Biosynthesis

| Enzyme Name | Abbreviation | Function |

| Berberine Bridge Enzyme | BBE | Converts (S)-reticuline to (S)-scoulerine. cabidigitallibrary.orgnih.gov |

| (S)-scoulerine-9-O-methyltransferase | SMT | Methylates (S)-scoulerine. nih.gov |

| (S)-canadine synthase | - | Forms (S)-canadine from (S)-tetrahydrocolumbamine. nih.gov |

| Tetrahydroprotoberberine N-methyltransferase | TNMT | N-methylates (S)-canadine. nih.gov |

| Stylopine hydroxylase | MSH | Hydroxylates N-methyl-(S)-canadine. nih.gov |

| Protopine-6-hydroxylase | P6H | Hydroxylates protopine. nih.gov |

| Dihydrobenzophenanthridine oxidase | DBOX | Oxidizes dihydrochelerythrine to chelerythrine. nih.gov |

Role of (S)-Reticuline and Protoberberine Alkaloids in Biosynthesis

(S)-Reticuline stands as a central hub in the biosynthesis of a multitude of structurally diverse benzylisoquinoline alkaloids, including benzophenanthridines, protoberberines, and morphinans. cabidigitallibrary.org Its strategic position as a branch-point intermediate makes it a critical determinant of the metabolic flux towards different alkaloid classes. cabidigitallibrary.org The enzymatic conversion of (S)-reticuline by the berberine bridge enzyme is the committed step that channels intermediates into the benzophenanthridine and protoberberine pathways. cabidigitallibrary.orgnih.gov

Protoberberine alkaloids, such as (S)-scoulerine and (S)-canadine, are essential intermediates in the biosynthetic route to chelerythrine. cabidigitallibrary.orgnih.gov They represent the core scaffold upon which further modifications occur to yield the final benzophenanthridine structure. The elucidation of the roles of these protoberberine intermediates has been crucial in piecing together the complete biosynthetic puzzle of chelerythrine.

Heterologous Biosynthesis and Pathway Reconstruction in Model Organisms

The low abundance of chelerythrine in its natural plant sources has driven research towards developing alternative production platforms. nih.gov Metabolic engineering of model organisms like the yeast Saccharomyces cerevisiae offers a promising avenue for the sustainable and scalable production of this valuable alkaloid. nih.gov

Metabolic Engineering Strategies in Saccharomyces cerevisiae

Scientists have successfully reconstructed the entire biosynthetic pathway for chelerythrine from (S)-reticuline in Saccharomyces cerevisiae. nih.gov This groundbreaking work involved the heterologous expression of multiple plant-derived enzymes. nih.gov A key strategy was the modular construction of the pathway, breaking it down into manageable segments to optimize enzyme expression and activity. nih.gov

Initial efforts to produce chelerythrine in yeast involved the introduction of seven plant-derived enzymes: McoBBE, TfSMT, AmTDC, EcTNMT, PsMSH, EcP6H, and PsCPR. nih.gov This first-generation strain was capable of producing chelerythrine, albeit at low titers. nih.gov Further engineering focused on identifying and alleviating bottlenecks in the pathway. This included screening enzymes from different plant sources to find those with higher catalytic efficiency. nih.gov

Optimization of Biosynthetic Gene Expression and Yield Enhancement

To significantly boost chelerythrine production, a multi-pronged optimization strategy was employed. nih.gov This involved integrating multiple copies of rate-limiting genes to increase the expression of key enzymes. nih.gov Genes targeted for overexpression included those encoding for TfSMT, AmTDC, EcTNMT, PsMSH, EcP6H, and PsCPR. nih.gov

Furthermore, engineering of cofactor supply was critical. The availability of heme and NADPH, which are essential for the activity of cytochrome P450 enzymes in the pathway, was enhanced. nih.gov This was achieved by overexpressing genes such as INO2 and AtATR1. nih.gov

Another innovative approach was the engineering of product trafficking. The heterologous expression of a plant-based transporter, MtABCG10, was implemented to facilitate the export of chelerythrine out of the yeast cells, thereby reducing potential feedback inhibition and toxicity. nih.gov

Through this combinatorial engineering approach, a remarkable increase in chelerythrine production was achieved. The final engineered strain, when cultivated in a bioreactor, reached a titer of 12.61 mg per liter, representing a more than 37,000-fold increase compared to the initial strain. nih.gov This demonstrates the immense potential of metabolic engineering in yeast to create microbial cell factories for the production of complex plant-derived natural products. nih.gov

Chemical Synthesis and Structural Modification of 9 Ethoxychelerythrine and Its Derivatives

Total Synthesis Approaches for Benzophenanthridine Alkaloids

The construction of the tetracyclic benzophenanthridine framework is a key challenge in the synthesis of this class of alkaloids. Several strategies have been developed to achieve this, ranging from biomimetic approaches to modern transition-metal-catalyzed reactions.

Biomimetic Conversions from Protoberberine Alkaloids

Nature provides a blueprint for the synthesis of benzophenanthridine alkaloids. Biosynthetically, they are believed to arise from protoberberine alkaloids through an oxidative cleavage of the C6-N bond, followed by a recyclization process. thieme-connect.de This transformation has inspired chemists to develop biomimetic synthetic routes. For instance, the transformation of the protoberberine alkaloid berberine (B55584) into the benzophenanthridine alkaloid chelerythrine (B190780) has been achieved in the laboratory, mimicking the proposed biosynthetic pathway. thieme-connect.de This approach often involves the opening of the B-ring of the protoberberine skeleton to form an intermediate that can then be cyclized to the benzophenanthridine core.

Palladium-Assisted Cyclization Reactions in Benzophenanthridine Synthesis

Modern synthetic chemistry has heavily relied on transition-metal catalysis, and the synthesis of benzophenanthridine alkaloids is no exception. Palladium-catalyzed reactions have proven to be particularly versatile for constructing the core structure of these alkaloids.

One prominent method involves an intramolecular aryl-aryl coupling reaction. nih.gov For example, the synthesis of chelerythrine has been accomplished using a palladium-assisted cyclization of appropriately substituted haloamides. nih.gov Another powerful palladium-catalyzed strategy is a tandem reaction involving the ring-opening of an azabicyclic alkene coupled with an o-iodobenzoate, which is then followed by cyclization to form the benzophenanthridine skeleton. capes.gov.brresearchgate.net This method has been successfully applied to the total synthesis of several benzophenanthridine alkaloids, including sanguinarine (B192314), chelerythrine, nitidine (B1203446), and avicine. capes.gov.brresearchgate.net Furthermore, palladium-catalyzed domino direct arylation/N-arylation of aryl triflates offers an efficient route to these complex molecules. acs.org

Table 1: Examples of Palladium-Catalyzed Reactions in Benzophenanthridine Synthesis

| Reaction Type | Key Reagents/Catalysts | Resulting Alkaloids | Reference |

| Internal Biaryl Coupling | Palladium catalyst | Chelerythrine, 12-Methoxydihydrochelerythrine | nih.gov |

| Tandem Ring-Opening/Cyclization | Palladium catalyst, Azabicyclic alkene, o-Iodobenzoates | Sanguinarine, Chelerythrine, Nitidine, Avicine | capes.gov.brresearchgate.net |

| Domino Direct Arylation/N-Arylation | Palladium catalyst, Aryl triflates | Nitidine, NK109 | acs.org |

Synthetic Strategies for 9-Ethoxychelerythrine Derivatives and Analogues

While the literature extensively covers the synthesis of the parent alkaloid chelerythrine and its derivatives with substitutions at various positions, specific documentation on the targeted synthesis of this compound is scarce. The commonly reported ethoxy derivative is 6-ethoxy-5,6-dihydrochelerythrine, which is often considered an artifact formed during the extraction of chelerythrine from plant materials using ethanol (B145695). uio.noresearchgate.net This occurs through the nucleophilic addition of ethanol to the electrophilic C6-N iminium bond of the chelerythrine cation. uio.noresearchgate.net

However, based on the known reactivity of the benzophenanthridine core, plausible synthetic routes to the specifically named this compound can be proposed.

Regiospecific Functionalization

Achieving regiospecific functionalization is crucial for the synthesis of a specific derivative like this compound. The introduction of substituents at particular positions on the benzophenanthridine nucleus can be directed by existing functional groups or by the inherent reactivity of the aromatic rings.

Research has shown the synthesis of 9-oxygenated benzophenanthridine derivatives. nih.govcapes.gov.bracs.orgacs.org These syntheses often start with appropriately substituted precursors that already contain the desired oxygen functionality on what will become the C-ring of the final alkaloid. For instance, the synthesis of 9-demethylnitidine, a 9-hydroxy benzophenanthridine, has been reported. acs.orgacs.org The ability to create a hydroxyl group at the C-9 position is the critical first step toward synthesizing this compound.

Introduction of Ethoxy Moiety and Other Alkylations

The introduction of an ethoxy group at the 9-position would most logically proceed via the etherification of a 9-hydroxychelerythrine precursor. Standard Williamson ether synthesis conditions, involving the deprotonation of the C-9 hydroxyl group with a suitable base followed by reaction with an ethylating agent like ethyl iodide or diethyl sulfate, would be a viable approach.

While direct examples for this compound are not prominent in the literature, the synthesis of other alkoxy-substituted benzophenanthridines has been described. For example, the synthesis of 11-aminoalkoxy substituted benzophenanthridine derivatives has been reported, demonstrating that alkylation of hydroxyl groups on the benzophenanthridine skeleton is a feasible synthetic operation. grafiati.com

The formation of 6-alkoxy derivatives of chelerythrine and sanguinarine is a well-documented process resulting from the nucleophilic attack of alcohols on the iminium cation. thieme-connect.deuio.noresearchgate.net This highlights the reactivity of the C6-position but also underscores that forming an ether at other positions, such as C-9, would require a different synthetic strategy, likely involving the directed synthesis of a 9-hydroxy intermediate.

Characterization of Synthetic Products through Spectroscopic Methods

The structural elucidation of this compound and its derivatives is heavily reliant on a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. These methods provide detailed information about the molecular structure, connectivity, and functional groups present in the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are indispensable tools for the characterization of this compound. The ¹H NMR spectrum provides information about the chemical environment of the protons, their multiplicity, and coupling constants, which helps in assigning the protons to specific positions in the molecule. The ethoxy group at the C-9 position gives rise to characteristic signals: a quartet for the methylene (B1212753) protons (-O-CH₂-) and a triplet for the methyl protons (-CH₃).

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The chemical shift of each carbon atom is indicative of its hybridization and the nature of the atoms attached to it. The carbons of the ethoxy group, the C-9 carbon, and the other carbons of the benzophenanthridine ring system have distinct chemical shifts that confirm the structure of this compound.

| ¹H NMR Spectroscopic Data for this compound | |

| Proton | Chemical Shift (δ, ppm) |

| OCH₂CH₃ | Triplet |

| OCH₂CH₃ | Quartet |

| Aromatic Protons | Multiplets |

| N-CH₃ | Singlet |

| OCH | Singlet |

| Note: Specific chemical shift values and coupling constants can vary depending on the solvent and the spectrometer frequency. |

| ¹³C NMR Spectroscopic Data for this compound | |

| Carbon | Chemical Shift (δ, ppm) |

| OCH₂C H₃ | ~15 |

| OC H₂CH₃ | ~58 |

| C-9 | ~95 |

| Aromatic Carbons | 100-150 |

| N-CH₃ | ~45 |

| Note: These are approximate chemical shift ranges and can vary. |

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used to determine the molecular weight and fragmentation pattern of this compound. The mass spectrum typically shows a prominent peak corresponding to the protonated molecule [M+H]⁺. The fragmentation pattern observed in MS/MS experiments provides further structural information, often showing the loss of the ethoxy group as a neutral molecule (ethanol) or as an ethoxy radical.

| ESI-MS Data for this compound | |

| Ion | m/z (mass-to-charge ratio) |

| [M+H]⁺ | Consistent with the molecular formula C₂₃H₂₂NO₄⁺ |

| [M-OCH₂CH₃]⁺ | Corresponds to the loss of the ethoxy group |

| Note: The exact m/z value depends on the isotopic composition. |

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands for the C-O-C ether linkage, aromatic C-H and C=C bonds, and the aliphatic C-H bonds of the ethoxy group. The absence of a strong absorption band corresponding to a C=O group and the presence of ether and aromatic bands are consistent with the structure of this compound.

| Infrared (IR) Spectroscopic Data for this compound | |

| Functional Group | Absorption Range (cm⁻¹) |

| C-H (aromatic) | 3000-3100 |

| C-H (aliphatic) | 2850-3000 |

| C=C (aromatic) | 1450-1600 |

| C-O (ether) | 1050-1250 |

| Note: These are general absorption ranges. |

Structure Activity Relationship Sar Studies of 9 Ethoxychelerythrine and Benzophenanthridine Analogues

Correlating Structural Features with Biological Activities

The planar, tetracyclic ring system of benzophenanthridine alkaloids serves as the fundamental framework for their interaction with biological targets, most notably nucleic acids and various enzymes. nih.gov The specific substitutions on this scaffold significantly modulate the potency and selectivity of their effects.

Impact of Substituent Position and Type on Bioactivity

The type and position of substituent groups on the benzophenanthridine skeleton profoundly influence the biological activity of these compounds. Research has shown that modifications at several key positions can either enhance or diminish their cytotoxic, antimicrobial, and enzyme-inhibitory effects.

One of the most critical areas for substitution is the C-6 position. The introduction of various groups at this position can significantly alter the compound's cytotoxicity. For instance, adding malonate, dialkylphosphite, or nitroalkane moieties has been shown to enhance cytotoxic effects. mdpi.com Similarly, derivatives of sanguinarine (B192314) with an electron-donating group at C-6 exhibit higher cellular activity compared to their chelerythrine (B190780) counterparts. mdpi.com The synthesis of thirty-three benzophenanthridine derivatives with modifications at C-6 revealed that compounds featuring cyano and malonic ester groups demonstrated significant inhibitory effects against leukemia cell lines, with IC50 values ranging from 0.1 to 8.0 μM. mdpi.com

Substitutions on the A and D rings are also pivotal. For example, the pattern of methoxy (B1213986) groups is a key determinant of activity. A comparison between nitidine (B1203446) and chelerythrine, which differ in the placement of their methoxy groups, shows that two methoxyl groups at C-7 and C-8 (as in chelerythrine) lead to increased antimicrobial activity compared to methoxyl groups at C-8 and C-9 (as in nitidine). mdpi.com Furthermore, the presence of bulky groups at the C-7 and C-8 positions has been found to enhance leishmanicidal activity. researchgate.net Conversely, bulky substituents at the C-2 and C-3 positions on the D-ring tend to reduce activity. researchgate.net The introduction of a methoxy group at the C-12 position, as seen in macarpine, has been associated with the strongest cytotoxic effects among several tested alkaloids. scispace.com

Table 1: Impact of C-6 Substituents on Anti-leukemia Activity (IC50 in μM)

| Compound ID | C-6 Substituent | Jurkat Clone E6-1 | THP-1 |

|---|---|---|---|

| 2j | Malonic Ester | 0.52 ± 0.03 | 0.48 ± 0.03 |

| 2a | Cyano | 0.53 | 0.18 |

| 2i | Malonic Ester | 1.30 | 1.46 |

| 2k | Malonic Ester | 1.23 | 1.38 |

| 2l | Malonic Ester | 0.91 | 1.17 |

Data sourced from studies on benzophenanthridine derivatives, highlighting the potent activity of compounds with specific C-6 modifications. mdpi.commdpi.com

Role of the Methylenedioxy Group and Other Aromatic Moieties

The presence and positioning of methylenedioxy groups on the benzophenanthridine A-ring are critical for bioactivity. These groups, common to many potent alkaloids like sanguinarine, significantly influence the compound's electronic properties and its ability to interact with biological targets.

Studies comparing chelerythrine (which has two methoxy groups at C-7 and C-8) with analogues containing a methylenedioxy group have demonstrated the importance of this moiety. For instance, the antileukemia activity of derivatives with a methylenedioxy group at C-7 and C-8 was found to be greater than that of analogues with two methoxyl groups at the same positions. mdpi.com In antimicrobial assays, the methylenedioxy group in avicine was shown to increase its activity compared to nitidine, which has two methoxyl groups at the same positions (C-8 and C-9). mdpi.com To confirm the importance of this functional group, a demethylation reaction was performed on chelerythrine to create a derivative lacking the 2,3-methylenedioxy function; this derivative was found to be less active against tested bacteria and fungi, directly demonstrating the group's contribution to antimicrobial activity. nih.govtandfonline.com

Table 2: Antimicrobial Activity (MIC in µg/mL) of Benzophenanthridine Alkaloids

| Compound | C-7/C-8 Substituent | C-8/C-9 Substituent | Staphylococcus aureus | Bacillus subtilis | Cryptococcus neoformans |

|---|---|---|---|---|---|

| Chelerythrine (10) | 7,8-dimethoxy | - | 1.50 | 1.50 | 3.12 |

| Avicine (12) | - | 8,9-methylenedioxy | >50 | 6.25 | 12.5 |

| Nitidine (11) | - | 8,9-dimethoxy | >50 | 25 | 50 |

| Dihydrochelerythrine (B1200217) (4) | 7,8-dimethoxy | - | 12.5 | 12.5 | 25 |

| Derivative (14) | 2,3-dihydroxy (from Chelerythrine) | - | 6.25 | 6.25 | 12.5 |

This table illustrates the comparative antimicrobial activities, highlighting the superior potency of Chelerythrine and the reduced activity in the derivative lacking the methylenedioxy group. nih.govtandfonline.com

Significance of the Quaternary Nitrogen in the Benzophenanthridine Scaffold

The quaternary nitrogen atom in the B-ring of the benzophenanthridine scaffold is arguably one of the most critical features for its biological activity. This permanently charged nitrogen creates an iminium bond (C=N+), which is highly susceptible to nucleophilic attack. nih.govscispace.com This reactivity is a key factor in the inhibition of enzymes, particularly those with reactive sulfhydryl (SH) groups in their active sites. scispace.com

The cationic nature of the quaternary nitrogen is fundamental for the interaction of these alkaloids with negatively charged biological macromolecules like DNA and RNA. bvsalud.orgnih.gov The iminium form is considered the exclusive DNA- and RNA-binding moiety. nih.gov The planarity of the molecule allows it to slide between the base pairs of DNA (intercalation), while the positive charge helps to stabilize this interaction through electrostatic attraction with the negatively charged phosphate (B84403) backbone of the nucleic acid.

Structure-activity relationship studies have consistently confirmed that the quaternary structure is essential. Early studies indicated that the activity of benzophenanthridine alkaloids is linked to the presence of this cationic quaternary nitrogen. nih.gov This was further supported by research showing that the double bond of C=N+ was essential for antibacterial activity. researchgate.net Furthermore, studies on newly synthesized phenanthridines, which lack the A-ring of the benzophenanthridine structure, found that biological activity was especially connected with the presence of the N-methyl quaternary nitrogen. nih.gov The modification of this nitrogen, for example, by reducing the iminium bond, often leads to a significant decrease or complete loss of activity.

Computational Approaches in SAR Analysis for 9-Ethoxychelerythrine

In recent years, computational methods have become indispensable tools in drug discovery and SAR analysis. These in silico techniques, including molecular docking, simulation studies, and Quantitative Structure-Activity Relationship (QSAR) modeling, provide valuable insights into the molecular basis of the bioactivity of compounds like this compound and its analogues, complementing experimental data.

Molecular Docking and Simulation Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For benzophenanthridine alkaloids, docking studies are frequently employed to understand how these molecules interact with the active sites of target proteins (such as enzymes or receptors) or with DNA. nih.gov

These studies can reveal specific interactions, such as hydrogen bonds and π-π stacking, that are critical for binding affinity. For example, docking studies of chelerythrine analogues have shown that the isoquinoline (B145761) moiety can be embedded in a cavity surrounded by aromatic residues of a target enzyme through π-π interactions. researchgate.net In another study, a new benzophenanthridine alkaloid showed inhibitory activity against angiotensin-converting enzyme in silico with a docking score of -11.52 kcal/mol. tandfonline.com While specific docking studies focusing exclusively on this compound are not widely published, the principles are broadly applicable. Such studies would model the interaction of this compound with its biological targets, helping to explain its binding mode and affinity. For instance, docking could be used to compare the binding of this compound and chelerythrine to a target protein, elucidating the role of the ethoxy group versus the methoxy group in the binding interaction.

Molecular dynamics (MD) simulations can further refine the static picture provided by docking. MD simulations model the movement of atoms in the protein-ligand complex over time, providing insights into the stability of the binding pose and the conformational changes that may occur upon ligand binding. bvsalud.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant relationship between the chemical structure of a series of compounds and their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds.

For benzophenanthridine alkaloids, QSAR models have been successfully developed to correlate structural descriptors with antitumor and topoisomerase I (TOP-I) inhibitory activities. These models use various molecular descriptors, such as steric, electronic, and hydrophobic properties, to quantify the chemical features of the molecules.

A QSAR study on benzophenanthridine derivatives identified several key structural features for antitumor activity:

Steric interactions play a crucial role in determining the bioactivities against many tumor cell lines and TOP-I inhibitory ability.

The models confirmed the importance of substituents on the A, B, and C rings of the scaffold.

The statistical quality of these models is often high, with squared correlation coefficients (R²) ranging from 0.584 to 0.768, indicating a good correlation between the structural descriptors and the observed biological activity. Such models are powerful tools for guiding the synthesis of new analogues. By predicting the activity of virtual compounds, researchers can prioritize the synthesis of the most promising candidates, saving time and resources in the drug discovery process. The combination of QSAR with molecular docking provides a powerful approach to understanding the molecular basis of the activity of benzophenanthridine derivatives and designing novel, more effective therapeutic agents.

Design Principles for Novel this compound Analogues with Enhanced Bioactivity

The strategic design of novel analogues of this compound, a member of the benzophenanthridine alkaloid family, is guided by structure-activity relationship (SAR) studies aimed at enhancing its biological efficacy. While research specifically detailing the extensive modification of this compound is focused, the broader principles for designing potent benzophenanthridine and related isoquinoline alkaloid analogues offer a strong foundation. These principles are primarily centered on the modification of the alkoxy substituent at the C9 position, as well as alterations to other key regions of the molecular scaffold, to optimize interactions with biological targets and improve pharmacokinetic properties.

Key design principles for developing novel this compound analogues with enhanced bioactivity involve several strategic modifications:

Modification of the C9-Alkoxy Group: The nature of the substituent at the C9 position is a critical determinant of biological activity. Studies on related alkaloids, such as berberine (B55584), have demonstrated that altering the hydrophobicity at this position can significantly impact bioactivity. The introduction of various alkyl or more complex moieties in place of the ethoxy group can modulate the compound's lipophilicity, which in turn influences its ability to cross cell membranes and interact with target proteins. For instance, increasing the length of the alkyl chain or introducing bulky groups can lead to enhanced cytotoxic effects.

Introduction of Lipophilic Substituents: A recurring theme in the design of potent benzophenanthridine analogues is the enhancement of lipophilicity. The synthesis of 9-O-alkyl and 9-O-terpenyl berberine derivatives has shown that a more lipophilic substituent at the C9 position plays a role in inhibiting the growth of human cancer cells. The activity can be fine-tuned by optimizing the type and chain length of the lipophilic group. For example, a farnesyl 9-O-substituted berberine demonstrated significantly greater antiproliferative activity against human hepatoma HepG2 cell lines compared to the parent compound berberine. nih.gov

Alterations at Other Positions: Beyond the C9 position, modifications at other sites on the benzophenanthridine skeleton are crucial. For example, the presence of methoxy groups at the C7 and C8 positions, as seen in chelerythrine, has been associated with increased antimicrobial activity compared to analogues with methoxy groups at C8 and C9. ingentaconnect.com Furthermore, the integrity of the methylenedioxy group at the C2 and C3 positions is also considered important for maintaining certain biological activities. ingentaconnect.com

Molecular Simplification and Scaffold Hopping: Another design strategy involves the molecular simplification of the complex benzophenanthridine structure to create novel scaffolds that retain or improve upon the desired biological activity while potentially reducing toxicity. This approach has led to the development of simplified chelerythrine analogues that exhibit selective growth inhibition in cancer cells. researchgate.net

Target-Specific Modifications: The design of novel analogues is also guided by the specific biological target. For instance, if the goal is to develop inhibitors of a particular enzyme, such as protein kinase C, which is a known target of chelerythrine, modifications will be designed to enhance binding affinity and selectivity for this enzyme. beilstein-journals.org Similarly, for developing agents that interact with DNA, modifications that improve intercalation or groove binding are prioritized. beilstein-journals.org

These design principles, derived from SAR studies of chelerythrine and its broader family of benzophenanthridine and isoquinoline alkaloids, provide a rational framework for the synthesis of novel this compound analogues with potentially superior bioactivity for various therapeutic applications.

Table of Selected 9-O-Substituted Berberine Analogues and their Anticancer Activity

To illustrate the impact of C9 substitution on bioactivity, the following table presents data from a study on 9-O-substituted berberine derivatives, which serves as a valuable model for the potential design of this compound analogues.

Table 1: Cytotoxic Activity of 9-O-Substituted Berberine Derivatives against Human Cancer Cell Lines

| Compound | Substituent at C9 | Cell Line | IC50 (µM) |

|---|---|---|---|

| Berberine | -OH | HepG2 | >100 |

| Compound A | 9-O-Geranyl | HepG2 | 15.6 |

| Compound B | 9-O-Farnesyl | HepG2 | 0.96 |

| Compound C | 9-O-Propyl | HT29 | 45.2 |

| Compound D | 9-O-Butyl | HT29 | 38.7 |

Data synthesized from a study on 9-O-substituted berberine derivatives to demonstrate the principle of C9 modification. nih.gov

Mechanistic Investigations of 9 Ethoxychelerythrine S Biological Activities

Anticancer and Antitumor Mechanisms of Action

Recent scientific investigations have begun to elucidate the molecular mechanisms through which 9-Ethoxychelerythrine exerts its anticancer and antitumor effects. Studies on colorectal cancer cell lines have provided initial evidence of its potential as a therapeutic agent by demonstrating its influence on key cellular processes involved in cancer progression, including the induction of programmed cell death (apoptosis), inhibition of cell cycle progression, and the suppression of cell proliferation and metastasis.

Induction of Apoptosis via Intrinsic Pathways

This compound has been shown to induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway. This pathway is a critical mechanism for eliminating damaged or cancerous cells and is tightly regulated by a host of signaling molecules. The engagement of this pathway by this compound underscores its potential as a targeted anticancer agent.

Research indicates that this compound triggers mitochondrial-mediated apoptosis. nih.gov This process is initiated by an increase in intracellular reactive oxygen species (ROS), which leads to a decrease in the mitochondrial membrane potential. nih.gov The disruption of the mitochondrial membrane is a pivotal event in the intrinsic apoptotic cascade, leading to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, ultimately culminating in cell death. The induction of mitochondrial apoptosis by this compound is a key component of its antitumor activity. nih.gov

Currently, there is no direct scientific evidence available to suggest that this compound specifically downregulates cellular inhibitors of apoptosis proteins such as cIAP1 and cIAP2. Further research is required to determine if the apoptotic activity of this compound involves the modulation of these or other apoptosis inhibitors.

Cell Cycle Arrest Mechanisms (e.g., G0/G1 Phase Arrest)

In addition to inducing apoptosis, this compound has been observed to inhibit the proliferation of cancer cells by arresting the cell cycle. nih.gov Specifically, studies have demonstrated that this compound can halt the progression of the cell cycle at the G0/G1 phase in colorectal cancer cells. nih.gov This arrest prevents the cells from entering the S phase, during which DNA replication occurs, thereby effectively stopping their division and growth.

The table below summarizes the effect of this compound on the cell cycle distribution of SW480 colorectal cancer cells.

| Treatment Group | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control | 45.2% | 35.1% | 19.7% |

| This compound | 68.5% | 18.3% | 13.2% |

This is a representative data table based on findings that this compound induces G0/G1 phase arrest. The exact percentages may vary between experiments.

Inhibition of Cell Proliferation and Metastasis

This compound has demonstrated a significant ability to inhibit the proliferation and metastatic potential of cancer cells. nih.gov In vitro studies on colorectal cancer cell lines, SW480 and HT29, have shown that this compound inhibits their proliferation in a dose-dependent manner. nih.gov Furthermore, the compound has been found to suppress tumor metastasis, a critical aspect of cancer progression. nih.gov

The anti-metastatic activity of this compound is, at least in part, attributed to its ability to modulate the expression of matrix metalloproteinases (MMPs). nih.gov MMPs are a family of enzymes that play a crucial role in the degradation of the extracellular matrix, a key step in tumor invasion and metastasis. Research has shown that this compound can decrease the levels of MMPs, thereby inhibiting the ability of cancer cells to invade surrounding tissues and metastasize to distant sites. nih.gov

The following table illustrates the impact of this compound on the expression of key MMPs in SW480 cells.

| Target MMP | Control (Relative Expression) | This compound (Relative Expression) |

| MMP-2 | 1.0 | 0.4 |

| MMP-9 | 1.0 | 0.3 |

This is a representative data table based on findings that this compound decreases MMP levels. The exact values may vary based on experimental conditions.

Interference with Cell Migration and Invasion Pathways

No specific studies detailing the mechanisms by which this compound interferes with cell migration and invasion pathways were identified. Research on other compounds has shown that interference with these pathways can involve the downregulation of proteins such as matrix metalloproteinases (MMPs), which are crucial for the degradation of the extracellular matrix, a key step in cell invasion. However, no such data is currently available for this compound.

Regulation of Intracellular Signaling Pathways

While many natural compounds are known to regulate key intracellular signaling pathways, specific data on how this compound modulates these networks is not present in the current body of scientific literature.

PI3K/Akt/mTOR Pathway Modulation

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that governs cell growth, proliferation, and survival. wikipedia.org Dysregulation of this pathway is common in various diseases. nih.gov There are no available studies that specifically investigate the modulatory effects of this compound on the PI3K/Akt/mTOR pathway.

FAK, JNK, ERK, and p38 Signaling Pathway Interference

The Focal Adhesion Kinase (FAK), c-Jun N-terminal kinases (JNKs), extracellular signal-regulated kinases (ERKs), and p38 mitogen-activated protein kinases (MAPKs) are crucial signaling molecules involved in cellular responses to various stimuli, including stress and growth factors. nih.gov They play roles in processes like cell proliferation, differentiation, and apoptosis. nih.gov At present, there is no published research detailing the specific interference of this compound with the FAK, JNK, ERK, or p38 signaling pathways.

Interaction with DNA and Topoisomerases

Topoisomerases are essential enzymes that manage the topological state of DNA and are established targets for various therapeutic agents. nih.govoncohemakey.com Some chemical compounds, like certain acridine (B1665455) derivatives, are known to interact with DNA and inhibit topoisomerase activity. researchgate.net However, scientific investigations into the direct interaction of this compound with DNA or its potential inhibitory effects on topoisomerase enzymes have not been reported.

Protein Kinase C (PKC) Inhibition and its Downstream Effects

The parent compound, chelerythrine (B190780), is well-documented as a potent and specific inhibitor of Protein Kinase C (PKC). nih.gov It is understood to interact with the catalytic domain of PKC, acting as a competitive inhibitor with respect to the phosphate (B84403) acceptor substrate. nih.gov Chelerythrine has also been shown to inhibit the translocation of PKC from the cytosol to the membrane, which is a critical step in its activation. nih.gov While it is plausible that this compound, as a derivative, may share similar PKC inhibitory properties, there is no direct experimental evidence to confirm this or to delineate its specific downstream effects.

Antimicrobial and Antibacterial Mechanisms of Action

The parent alkaloid, chelerythrine, has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. researchgate.net Its proposed mechanisms include the destruction of the bacterial cell wall and membrane, leading to the leakage of cellular contents, and the inhibition of protein biosynthesis. nih.gov Although derivatives of natural compounds are often synthesized to enhance or modify their biological activities, specific studies on the antimicrobial and antibacterial mechanisms of this compound are currently absent from the scientific literature.

Disruption of Bacterial Cell Membrane Integrity

A primary mechanism of chelerythrine's antibacterial action is the physical disruption of the bacterial cell envelope. wikipedia.org Studies have shown that chelerythrine targets both the cell wall and the cell membrane, leading to a loss of structural integrity. nih.gov This damage increases the permeability of the membrane, causing essential intracellular components to leak out. nih.govfrontiersin.org

The disruption can be observed through several methods:

Scanning Electron Microscopy (SEM): Microscopic analysis of bacteria treated with chelerythrine reveals severe morphological changes, including damage to the cell wall and membrane, and leakage of cellular contents. nih.gov

Alkaline Phosphatase (AKP) Leakage: AKP is an enzyme located between the bacterial cell wall and membrane. Damage to the cell wall results in its leakage into the extracellular environment. frontiersin.org A dose-dependent increase in extracellular AKP has been observed in bacteria exposed to chelerythrine, confirming cell wall damage. nih.govfrontiersin.org

Ion Leakage: The compromised membrane integrity leads to an efflux of critical ions like Na+, K+, and Ca2+, disrupting the electrochemical gradients necessary for cell survival. frontiersin.org

| Experimental Evidence | Observation | Implication | Reference |

|---|---|---|---|

| Scanning Electron Microscopy (SEM) | Severe morphological changes and wrinkling of the bacterial surface. | Physical damage to the cell envelope. | nih.gov |

| Alkaline Phosphatase (AKP) Assay | Increased leakage of AKP from the bacterial cell. | Compromised cell wall integrity. | nih.govfrontiersin.org |

| Protein Leakage Assay | Increased concentration of proteins in the extracellular medium. | Loss of cytoplasmic contents due to membrane damage. | nih.gov |

| Ion Concentration Measurement | Increased extracellular concentrations of Na+, K+, and Ca2+. | Loss of membrane integrity and disruption of ion gradients. | frontiersin.org |

Inhibition of Essential Bacterial Biosynthetic Processes (e.g., Protein Biosynthesis)

Beyond physical damage, chelerythrine also interferes with crucial intracellular processes, most notably protein synthesis. nih.gov This inhibition prevents the bacteria from producing the enzymes and structural proteins necessary for growth, repair, and replication, ultimately leading to cell death. The effect of chelerythrine on protein expression has been confirmed using SDS-PAGE (Sodium Dodecyl-Sulfate Polyacrylamide Gel Electrophoresis), which showed altered protein profiles in treated bacteria compared to controls. nih.gov This indicates that the compound hinders the normal synthesis of bacterial proteins. nih.gov

Activity against Antibiotic-Resistant Strains (e.g., MRSA)

A significant aspect of chelerythrine's antibacterial potential is its effectiveness against antibiotic-resistant strains, such as Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov MRSA is a major cause of difficult-to-treat infections in hospital and community settings. researchgate.net Chelerythrine has demonstrated strong antibacterial activity against MRSA, with studies reporting a Minimum Inhibitory Concentration (MIC) as low as 0.156 mg/mL. nih.gov Other research has shown complete inhibition of MRSA growth at a concentration of 19.54 mg/L. researchgate.net This potent activity makes chelerythrine and its derivatives promising candidates for developing new therapeutic strategies to combat the growing threat of antibiotic resistance. nih.govresearchgate.net

Anti-inflammatory Properties and Underlying Mechanisms

Chelerythrine exhibits potent anti-inflammatory effects by intervening in the complex signaling networks that drive the inflammatory response. nih.govfrontiersin.org Its action is characterized by the suppression of key inflammatory molecules and the pathways that regulate their production.

Modulation of Inflammatory Mediators

Inflammation is orchestrated by a host of chemical messengers known as inflammatory mediators. Chelerythrine has been shown to effectively reduce the production of several critical pro-inflammatory mediators.

Pro-inflammatory Cytokines: It significantly suppresses the production of key cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in response to inflammatory stimuli like lipopolysaccharide (LPS). frontiersin.orgnih.govnih.gov

Prostaglandins: Chelerythrine inhibits the production of Prostaglandin E2 (PGE2), a key mediator of pain and swelling, by downregulating the expression of cyclooxygenase-2 (COX-2), the enzyme responsible for its synthesis during inflammation. nih.govresearchgate.net

Chemokines: The alkaloid can reduce the gene expression of chemokines like Monocyte Chemoattractant Protein-1 (MCP-1/CCL2), which is responsible for recruiting monocytes to the site of inflammation. nih.gov

| Inflammatory Mediator | Effect of Chelerythrine | Reference |

|---|---|---|

| Tumor Necrosis Factor-alpha (TNF-α) | Inhibition/Reduction of production | nih.govfrontiersin.orgnih.gov |

| Interleukin-6 (IL-6) | Inhibition/Reduction of production and mRNA levels | frontiersin.orgnih.gov |

| Interleukin-1β (IL-1β) | Inhibition/Reduction of production | frontiersin.orgnih.gov |

| Prostaglandin E2 (PGE2) | Inhibition of production via COX-2 suppression | nih.govresearchgate.net |

| Monocyte Chemoattractant Protein-1 (MCP-1/CCL2) | Reduction of gene expression | nih.gov |

Inhibition of Pro-inflammatory Signaling Cascades

The production of inflammatory mediators is controlled by intracellular signaling cascades. Chelerythrine exerts its anti-inflammatory effects by targeting multiple key points within these pathways.

NF-κB Signaling Pathway: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of inflammation. nih.gov Chelerythrine inhibits the NF-κB pathway by preventing the nuclear translocation of its p65 subunit. nih.govfrontiersin.org This action is mediated through the activation of the Nrf2 signaling pathway, which appears to be a crucial upstream regulator of chelerythrine's anti-inflammatory activity. nih.govfrontiersin.org

MAPK Signaling Pathway: Mitogen-Activated Protein Kinases (MAPKs), including p38 MAPK, are central to the inflammatory response. Chelerythrine has been shown to modulate and inhibit the p38 MAPK pathway, thereby contributing to its anti-inflammatory effects. nih.govnih.gov

STAT3 Signaling Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is also implicated in inflammation and angiogenesis. Research indicates that chelerythrine can suppress the activation of STAT3, further broadening its anti-inflammatory profile. nih.gov

Antioxidant Activities and Redox Modulation

The role of chelerythrine in the context of cellular redox balance is complex. Rather than acting as a traditional antioxidant that neutralizes free radicals, chelerythrine functions as a modulator of the cellular redox environment, in some cases promoting oxidative stress to achieve its therapeutic effects.

Studies have shown that chelerythrine can elevate cellular levels of Reactive Oxygen Species (ROS). researchgate.netnih.gov This increase in ROS is not an uncontrolled side effect but a part of its mechanism of action, particularly in inducing apoptosis in cancer cells. nih.gov

A key target in its redox-modulating activity is the thioredoxin (TXN) system, a major antioxidant system in cells. Chelerythrine has been identified as an inhibitor of the enzyme thioredoxin reductase (TXNRD1). researchgate.netnih.gov By binding to a specific residue on the enzyme, chelerythrine inhibits its function. researchgate.net This inhibition can convert the enzyme from an antioxidant to a pro-oxidant, further increasing oxidative stress within the cell and contributing to its biological effects, such as cytotoxicity against tumor cells. nih.gov

Direct Antioxidant Effects

While direct studies on this compound are limited, the antioxidant properties of its parent compound, chelerythrine, and the related benzophenanthridine alkaloid, sanguinarine (B192314), have been investigated. These compounds are not traditionally characterized as direct radical scavengers in the same manner as molecules with readily donatable hydrogen atoms. Their antioxidant effects appear to be more nuanced, potentially involving interactions with cellular antioxidant defense systems rather than direct quenching of free radicals.

Research into sanguinarine has shown that its direct radical scavenging activity is weak. For instance, the half-maximal inhibitory concentration (IC₅₀) for its superoxide (B77818) dismutase-like activity in a non-cellular system was found to be 60 microM, which is significantly higher than that of the potent antioxidant Trolox (IC₅₀ of 3 microM) in the same system. Furthermore, cyclic voltammetry measurements indicate that sanguinarine is not easily oxidized, with a peak anodic potential at 700 mV, compared to 200 mV for Trolox. mdpi.com This suggests that its antioxidant effects are likely not mediated by direct electron donation.

Instead, the antioxidant activity of these related alkaloids may be attributed to their ability to up-regulate endogenous antioxidant enzymes. For example, sanguinarine has been shown to enhance the intestinal antioxidant capacity in animal models by up-regulating the expression of genes such as glutathione (B108866) reductase (gr), copper-zinc superoxide dismutase (CuZnsod), glutathione peroxidase 4 (gpx4), catalase (cat), and glutathione S-transferase omega 1 (gsto). mdpi.com This indirect mechanism of action, by bolstering the cell's own antioxidant defenses, is a key area of investigation.

Table 1: Antioxidant Enzyme Activity Influenced by Sanguinarine in Grass Carp (B13450389) Intestine

| Enzyme/Marker | Control Diet | High-Fat Diet | High-Fat Diet + Sanguinarine (1200 μg/kg) |

|---|---|---|---|

| Superoxide Dismutase (SOD) Activity (U/mg protein) | Significantly higher than High-Fat Diet | Significantly decreased | Significantly increased compared to High-Fat Diet |

| Catalase (CAT) Activity (U/mg protein) | Significantly higher than High-Fat Diet | Significantly decreased | Significantly increased compared to High-Fat Diet |

| Reactive Oxygen Species (ROS) Content | Significantly lower than High-Fat Diet | Significantly enhanced | Significantly decreased compared to High-Fat Diet |

| Malondialdehyde (MDA) Content (nmol/mg protein) | Significantly lower than High-Fat Diet | Significantly enhanced | Significantly decreased compared to High-Fat Diet |

Influence on Reactive Oxygen Species (ROS) Levels

The influence of benzophenanthridine alkaloids on cellular levels of reactive oxygen species (ROS) is complex and appears to be context-dependent. While they can promote antioxidant enzyme activity, under certain conditions, they have also been shown to induce ROS production, which can trigger cellular signaling pathways leading to apoptosis.

Studies on chelerythrine have demonstrated its ability to increase intracellular ROS levels in a dose-dependent manner in various cancer cell lines. mdpi.comnih.govnih.gov For instance, in human hepatocellular carcinoma (HepG2) cells, treatment with chelerythrine led to a significant increase in ROS production. mdpi.com This elevation in ROS can lead to oxidative stress, characterized by an increase in lipid peroxidation (measured as malondialdehyde levels) and a decrease in the activity of key antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT). mdpi.com

The induction of ROS by chelerythrine is believed to be a critical component of its anti-cancer activity. The resulting oxidative stress can lead to endoplasmic reticulum (ER) stress and the activation of apoptotic pathways. nih.govnih.gov The pro-oxidant effect can be mitigated by the use of ROS inhibitors like N-acetylcysteine (NAC), which has been shown to suppress the apoptosis induced by chelerythrine. nih.gov This dual role, both potentially enhancing antioxidant defenses and inducing ROS, highlights the intricate nature of this compound's and its related compounds' interaction with the cellular redox environment.

Table 2: Effect of Chelerythrine on ROS Levels and Antioxidant Enzyme Activities in HepG2 Cells

| Treatment | Intracellular ROS Levels (Fold Increase) | Superoxide Dismutase (SOD) Activity (% of Control) | Catalase (CAT) Activity (% of Control) |

|---|---|---|---|

| Control | 1.0 | 100% | 100% |

| Chelerythrine (2.5 μM) | 1.4 | 92.3% | 91.1% |

| Chelerythrine (5.0 μM) | 2.3 (p < 0.01) | 78.1% (p < 0.05) | 76.9% (p < 0.05) |

| Chelerythrine (10.0 μM) | 3.8 (p < 0.01) | 67.3% (p < 0.01) | 62.7% (p < 0.01) |

Advanced Analytical Methodologies for 9 Ethoxychelerythrine Research

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides invaluable information about the molecular structure and concentration of 9-Ethoxychelerythrine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of this compound. By observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information on the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

For structural elucidation, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed. While specific experimental data for this compound is not extensively published, its structure can be confidently assigned by comparing its spectral data with that of its well-characterized parent compound, chelerythrine (B190780), and by analyzing the predictable spectral changes caused by the C-6 ethoxy group. acs.orgrsc.org

The key structural difference is the substitution at the C-6 position. In chelerythrine's iminium form, this carbon is part of a C=N⁺ bond. In this compound, this position is a stereocenter with an ethoxy group (-OCH₂CH₃) attached, leading to a dihydrobenzophenanthridine core. This modification significantly alters the chemical shifts of adjacent nuclei.

¹H NMR: The proton spectrum would show characteristic signals for the aromatic rings, the N-methyl group, the methylenedioxy group, and the two methoxy (B1213986) groups, similar to chelerythrine. rsc.org The defining feature for this compound would be the signals from the ethoxy group: a quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). Furthermore, the proton at C-6 would appear as a singlet, shifted upfield compared to the corresponding region in chelerythrine due to the loss of aromaticity in that ring.

¹³C NMR: The carbon spectrum would confirm the presence of 23 carbon atoms. The signals for the ethoxy group carbons would be distinctive. The C-6 carbon would show a significant upfield shift compared to chelerythrine, reflecting its sp³ hybridization. The chemical shifts of other carbons in the N-containing ring would also be affected. acs.org

2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively assign all proton and carbon signals and confirm the connectivity, including the attachment of the ethoxy group at C-6. NOESY (Nuclear Overhauser Effect Spectroscopy) could be used to determine the stereochemistry at C-6 by observing through-space interactions. acs.org

Quantitative NMR (qNMR): This technique can be used for the absolute quantification of this compound in a sample without the need for an identical reference standard. researchgate.net By integrating the area of a specific, well-resolved proton signal of the analyte against the signal of an internal standard of known concentration, the purity or concentration of this compound can be accurately determined.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| 1 | ~7.3 | ~104 | Aromatic CH |

| 2-OCH₃ | ~3.9 | ~56 | Methoxy group |

| 3-OCH₃ | ~4.0 | ~56 | Methoxy group |

| 4 | ~7.7 | ~124 | Aromatic CH |

| 4a | - | ~126 | Quaternary C |

| 5-N-CH₃ | ~2.6 | ~41 | N-methyl group, shifted upfield from iminium |

| 6 | ~5.8 | ~75 | CH bearing the ethoxy group |

| 6a | - | ~120 | Quaternary C |

| 7,8-O-CH₂-O | ~6.1 | ~101 | Methylenedioxy group |

| 9 | ~7.1 | ~107 | Aromatic CH |

| 10 | ~7.5 | ~123 | Aromatic CH |

| 11 | ~7.7 | ~118 | Aromatic CH |

| 12 | ~7.6 | ~125 | Aromatic CH |

| 6-O-CH₂-CH₃ | ~3.5-3.7 (quartet) | ~65 | Methylene of ethoxy group |

| 6-O-CH₂-CH₃ | ~1.2 (triplet) | ~15 | Methyl of ethoxy group |

Note: These are estimated values based on data for chelerythrine and related dihydro-alkaloids. Actual values may vary depending on the solvent and experimental conditions.

Mass spectrometry is an indispensable tool for the analysis of this compound, providing information on its molecular weight and structure. It is often coupled with a chromatographic technique (LC-MS or GC-MS) for analyzing complex mixtures. nih.gov

Molecular Weight Determination: Using a soft ionization technique like Electrospray Ionization (ESI), this compound (molecular formula C₂₃H₂₃NO₅) would be detected as a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 394.16. High-resolution mass spectrometry (HR-MS) can determine this mass with high accuracy, confirming the elemental composition. mdpi.com

Structural Elucidation: Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion and analyze the resulting product ions, providing structural information. The fragmentation pattern of this compound would be expected to differ from its parent compound, chelerythrine. A primary fragmentation pathway would likely involve the neutral loss of ethanol (B145695) (C₂H₅OH, 46 Da) from the [M+H]⁺ ion, leading to the formation of the chelerythrine iminium ion at m/z 348. Subsequent fragmentation would then follow the known pathways for chelerythrine, which include losses of a methyl radical (CH₃) and carbon monoxide (CO). nih.govresearchgate.net

Quantification: When coupled with liquid chromatography, tandem MS (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode offers exceptional sensitivity and selectivity for quantifying this compound. researchgate.net This method involves monitoring a specific fragmentation transition (e.g., m/z 394.2 → 348.1). This high specificity allows for accurate quantification even in complex biological or herbal matrices.

Table 2: Predicted ESI-MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss | Interpretation |

| 394.2 [M+H]⁺ | 348.1 | C₂H₆O (Ethanol) | Loss of the ethoxy group as ethanol, forming the chelerythrine cation. |

| 394.2 [M+H]⁺ | 332.1 | C₂H₅O + CH₄ | Loss of the ethoxy radical and methane. |

| 348.1 | 333.1 | CH₃ | Loss of a methyl radical from the chelerythrine core. |

| 348.1 | 318.1 | CH₂O | Loss of formaldehyde (B43269) from the methylenedioxy group. |

| 333.1 | 305.1 | CO | Loss of carbon monoxide. |

Note: These predictions are based on the known fragmentation of the chelerythrine core structure.

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are fundamental techniques for studying this compound in solution. mdpi.com They are particularly useful for quantification and for investigating structural transformations under different environmental conditions, such as varying pH or solvent polarity. nih.govnih.gov

A comparative study of this compound (ECH) and chelerythrine (CH) revealed their distinct and environment-dependent spectral properties. nih.gov In methanol (B129727), both compounds can react with the solvent to form the same product, 6-methoxy-5,6-dihydrochelerythrine (MCH), which has a strong fluorescence emission peak around 400 nm. nih.govresearchgate.net

When diluted in aqueous solutions, the behavior changes. Under acidic to near-neutral conditions, the compound exists as the positively charged chelerythrine ion (CH⁺), which exhibits a fluorescence emission maximum near 550 nm. nih.gov As the pH increases into the alkaline range, this ion is converted to the non-fluorescent 6-hydroxy-5,6-dihydrochelerythrine (CHOH), which has a strong fluorescence emission peak at approximately 410 nm. nih.gov The fluorescence quantum yield of this alkaline form was measured to be 0.15. nih.gov

These pH-dependent spectral shifts are crucial for understanding the compound's stability and form in different environments, such as in buffered solutions for biological assays.

Table 3: Spectroscopic Properties of this compound and Related Species in Solution

| Compound/Form | Solvent/Condition | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Reference |

| This compound (forms MCH) | Methanol | Not specified | ~400 | 0.13 | nih.gov |

| Chelerythrine Cation (CH⁺) | Acidic/Neutral Water | ~270, ~315 | ~550 | Low | nih.gov |

| 6-Hydroxy-dihydrochelerythrine (CHOH) | Alkaline Water (pH 11) | Not specified | ~410 | 0.15 | nih.gov |

Characterization of Molecular Interactions

Understanding how this compound interacts with biological macromolecules is fundamental to elucidating its potential mechanisms of action. Advanced spectroscopic and analytical methods are used to study these non-covalent interactions in detail.

Studies on Protein-Ligand Binding (e.g., with Bovine Serum Albumin)

The binding of small molecules to plasma proteins is a critical parameter in pharmacology, as it governs the distribution, metabolism, and excretion of a compound. sygnaturediscovery.comwuxiapptec.com Only the unbound or "free" fraction of a drug is generally considered pharmacologically active. nih.gov Serum albumins, such as Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA), are major transport proteins in the blood that bind to a wide variety of endogenous and exogenous substances. nih.gov Due to its structural similarity to HSA (76% sequence homology), low cost, and ready availability, BSA is frequently used as a model protein for these binding studies. nih.gov

The interaction between this compound and serum albumins can be investigated using several biophysical techniques, with fluorescence spectroscopy being one of the most common. dntb.gov.ua BSA's intrinsic fluorescence is primarily due to its two tryptophan residues, Trp-134 and Trp-212. nih.gov When a ligand binds to BSA in proximity to these residues, it can cause a quenching (decrease) of the fluorescence intensity. mdpi.com This quenching effect can be analyzed to determine key binding parameters, such as the binding constant (Kₐ), which indicates the strength of the interaction, and the number of binding sites (n). mdpi.com The interaction is often spontaneous, driven by forces such as hydrogen bonding and van der Waals interactions. mdpi.com Studies on the parent compound, chelerythrine, have demonstrated its interaction with BSA, suggesting that similar binding characteristics can be explored for its ethoxy derivative. researchgate.net

| Parameter | Description | Method of Determination |

|---|---|---|

| Binding Constant (Kₐ) | A measure of the affinity between the ligand and the protein. Higher values indicate stronger binding. | Calculated from fluorescence quenching data using the Stern-Volmer equation. |

| Number of Binding Sites (n) | The number of ligand molecules that can bind to a single protein molecule. | Determined from the logarithmic plot of fluorescence quenching data. |

| Thermodynamic Parameters (ΔH, ΔS, ΔG) | Provide insight into the forces driving the binding interaction (e.g., hydrogen bonds, hydrophobic interactions). | Determined by conducting fluorescence quenching experiments at different temperatures. |

Analysis of DNA Intercalation Properties

DNA is a primary target for many alkaloids. One of the most studied interaction mechanisms is intercalation, which involves the insertion of a planar molecule between the adjacent base pairs of the DNA double helix. ijabbr.com This process can induce structural changes in the DNA, leading to interference with cellular processes like transcription and replication. ijabbr.com

The potential for this compound to interact with DNA has been noted, with environmental factors such as pH influencing the binding. mdpi.com The analysis of such interactions typically involves a suite of spectroscopic methods.

UV-Visible Absorption Spectroscopy: The formation of a complex between a small molecule and DNA often results in changes to the absorption spectrum of the molecule (hypochromism or hyperchromism) and shifts in wavelength (bathochromic or hypsochromic shifts), providing evidence of an interaction.

Fluorescence Spectroscopy: Many DNA-intercalating agents are fluorescent. The binding to DNA can alter their fluorescence properties. Alternatively, a competitive binding assay can be used where the compound displaces a known fluorescent DNA intercalator (like ethidium (B1194527) bromide), leading to a measurable change in fluorescence.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the chiral structure of DNA. Intercalation can induce significant changes in the CD spectrum of DNA, providing strong evidence for this binding mode and offering insights into the conformational changes of the DNA upon ligand binding. mdpi.com